molecular formula C17H18ClNO5S B2464380 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate CAS No. 1018157-01-1

4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate

Cat. No.: B2464380
CAS No.: 1018157-01-1
M. Wt: 383.84
InChI Key: RUYHZAXICSYJDB-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate is an organic compound with the molecular formula C12H14ClNO4. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals. It is characterized by its white to off-white solid appearance and its solubility in organic solvents like DMSO and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate typically involves the reaction of 4-acetylamino-5-chloro-2-ethoxybenzoic acid with methyl benzenesulfonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetylamino and sulfonate groups makes it particularly versatile in various applications .

Properties

IUPAC Name

(4-acetamidophenyl) 5-chloro-2-ethoxy-4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-4-23-16-9-11(2)15(18)10-17(16)25(21,22)24-14-7-5-13(6-8-14)19-12(3)20/h5-10H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYHZAXICSYJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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